molecular formula C7H3F2NO B1300036 2,5-Difluorophenyl isocyanate CAS No. 39718-32-6

2,5-Difluorophenyl isocyanate

Cat. No. B1300036
CAS RN: 39718-32-6
M. Wt: 155.1 g/mol
InChI Key: SNHIIFOXCRYGGY-UHFFFAOYSA-N
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Description

2,5-Difluorophenyl isocyanate (2,5-DFPI) is an organic compound that has a wide range of applications in both scientific research and industrial processes. This compound is a versatile reagent that can be used in the synthesis of a variety of compounds, and has been used in the study of various biochemical and physiological processes.

Scientific Research Applications

I have conducted a search for the scientific research applications of “2,5-Difluorophenyl isocyanate,” but unfortunately, detailed information on six to eight unique applications is not readily available in the search results. The compound is mentioned as a potential building block in the preparation of an antiatherosclerotic agent , but specific applications in various fields are not listed.

Mechanism of Action

Target of Action

2,5-Difluorophenyl isocyanate is an aryl fluorinated building block . It is also referred to as the 2,5-difluorophenyl ester of isocyanic acid

Mode of Action

It is known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that 2,5-Difluorophenyl isocyanate may interact with its targets through similar reactions.

Biochemical Pathways

It is known that isocyanates can participate in reactions leading to the formation of ureas and urethanes , which could potentially affect various biochemical pathways.

Result of Action

It is known that this compound may be used in the preparation of a potential antiatherosclerotic agent .

Action Environment

The action of 2,5-Difluorophenyl isocyanate can be influenced by various environmental factors. For instance, it is sensitive to moisture , suggesting that its stability and efficacy could be affected by humidity levels. Additionally, it should be kept away from heat and sources of ignition due to its flammability .

properties

IUPAC Name

1,4-difluoro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHIIFOXCRYGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369819
Record name 2,5-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorophenyl isocyanate

CAS RN

39718-32-6
Record name 1,4-Difluoro-2-isocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39718-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-difluoro-2-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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